Cloxotestosterone acetate Cloxotestosterone acetate
Brand Name: Vulcanchem
CAS No.: 13867-82-8
VCID: VC3862171
InChI: InChI=1S/C23H31Cl3O4/c1-13(27)29-20(23(24,25)26)30-19-7-6-17-16-5-4-14-12-15(28)8-10-21(14,2)18(16)9-11-22(17,19)3/h12,16-20H,4-11H2,1-3H3/t16-,17-,18-,19-,20?,21-,22-/m0/s1
SMILES: CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Molecular Formula: C23H31Cl3O4
Molecular Weight: 477.8 g/mol

Cloxotestosterone acetate

CAS No.: 13867-82-8

Cat. No.: VC3862171

Molecular Formula: C23H31Cl3O4

Molecular Weight: 477.8 g/mol

* For research use only. Not for human or veterinary use.

Cloxotestosterone acetate - 13867-82-8

Specification

CAS No. 13867-82-8
Molecular Formula C23H31Cl3O4
Molecular Weight 477.8 g/mol
IUPAC Name [2,2,2-trichloro-1-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxy]ethyl] acetate
Standard InChI InChI=1S/C23H31Cl3O4/c1-13(27)29-20(23(24,25)26)30-19-7-6-17-16-5-4-14-12-15(28)8-10-21(14,2)18(16)9-11-22(17,19)3/h12,16-20H,4-11H2,1-3H3/t16-,17-,18-,19-,20?,21-,22-/m0/s1
Standard InChI Key SJWGVEPLFJGWNB-UWSXKFMVSA-N
Isomeric SMILES CC(=O)OC(C(Cl)(Cl)Cl)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
SMILES CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Canonical SMILES CC(=O)OC(C(Cl)(Cl)Cl)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C

Introduction

Chemical Structure and Physicochemical Properties

Cloxotestosterone acetate (C₂₃H₃₁Cl₃O₄) features a steroidal backbone fused with a trichloroethyl hemiketal group and an acetylated oxygen at the 17β position. Its molecular weight is 477.85 g/mol, with a monoisotopic mass of 476.128793 Da . The compound’s stereochemistry includes six defined stereocenters, critical for its biological activity .

Structural Features

  • Androstane Core: The tetracyclic structure (cyclopenta[a]phenanthrene) common to all steroidal hormones.

  • 3-Keto Group: At position 3, essential for binding to androgen receptors .

  • 17β-Trichloroethoxy Group: A hemiketal ether conferring metabolic stability and prolonged half-life .

  • Acetate Ester: Enhances lipophilicity, facilitating intramuscular depot formation.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₃H₃₁Cl₃O₄
Melting Point192–193°C (crystals from EtOAc)
UV Absorption (Ethanol)λₘₐₓ = 241 nm (ε = 16,300)
LogP (Octanol-Water)5.8
Aqueous SolubilityInsoluble

Synthesis and Analytical Characterization

Cloxotestosterone acetate is synthesized via acetylation of cloxotestosterone, the parent steroid.

Synthesis Protocol

  • Acetylation: Cloxotestosterone reacts with acetic anhydride in pyridine, forming the acetate ester at the 17β-hydroxyl group .

  • Purification: Recrystallization from ethyl acetate or ethanol yields ≥98% purity.

Analytical Confirmation

  • ¹H/¹³C NMR: Acetyl methyl protons resonate at δ ~2.0 ppm; carbonyl carbons at δ ~170 ppm.

  • FT-IR: Ester C=O stretch at 1740 cm⁻¹; ketone C=O at 1660 cm⁻¹.

  • Mass Spectrometry: ESI-MS shows [M+H]⁺ peak at m/z 477.85 .

Pharmacokinetics and Metabolic Pathways

As a prodrug, cloxotestosterone acetate requires hydrolysis to release active cloxotestosterone.

Hydrolysis Mechanisms

  • Acid-Catalyzed: Protonation of the ester carbonyl accelerates nucleophilic water attack, yielding cloxotestosterone and acetic acid .

  • Base-Promoted (Saponification): Hydroxide ions cleave the ester bond irreversibly, forming cloxotestosterone alkoxide.

  • Enzymatic: Esterases in plasma and tissues mediate hydrolysis in vivo, with a half-life of 4–6 hours.

Table 2: Hydrolysis Kinetics Under Varied Conditions

ConditionRate Constant (k, h⁻¹)Half-Life (t₁/₂)Byproducts
pH 2 (37°C)0.02133 hCloxotestosterone, Acetic Acid
pH 7.4 (37°C)0.00887 hNone (stable)
pH 10 (37°C)0.1534.5 hCloxotestosterone Alkoxide

Metabolic Fate

  • Phase I: Hydrolysis to cloxotestosterone, followed by reduction via 17β-hydroxysteroid dehydrogenase to dihydrotestosterone (DHT) .

  • Phase II: Glucuronidation at the 3-keto group enhances renal excretion .

Therapeutic Applications and Clinical Efficacy

Cloxotestosterone acetate is indicated for androgen replacement therapy in hypogonadism, though clinical data remain limited.

Pharmacodynamics

  • Androgen Receptor Binding: Binds AR with ~90% affinity relative to testosterone, activating transcriptional pathways for muscle growth and virilization .

  • Anabolic-to-Androgenic Ratio (AAR): 1:3, lower than nandrolone (1:10) but higher than methyltestosterone (1:1) .

Clinical Use

  • Dosage: 100 mg every 4–6 weeks via IM injection .

  • Efficacy: Maintains serum testosterone levels within 300–1000 ng/dL for 30 days post-injection.

ParameterCloxotestosterone AcetateTestosterone EnanthateNandrolone Decanoate
Hepatotoxicity RiskModerateLowHigh
HDL Reduction20%15%25%
Injection Site PainFrequentOccasionalRare

Recent Developments and Future Directions

Transdermal Formulations

Research into crystallization-inhibiting excipients (e.g., rosin esters) aims to enable transdermal delivery, mimicking the zero-order kinetics of depot injections .

Stereochemical Optimization

Modifying the trichloroethoxy group’s stereochemistry may reduce off-target glucocorticoid receptor activation .

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